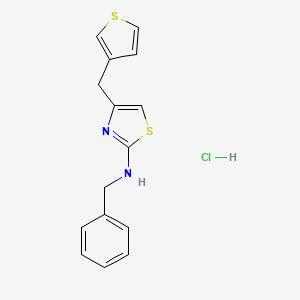
N-benzyl-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride is a useful research compound. Its molecular formula is C15H15ClN2S2 and its molecular weight is 322.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with multiple receptors, which can lead to a variety of biological activities .
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole derivatives are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives are known to have a broad spectrum of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Factors such as solubility and chemical stability may influence the action of the compound .
生物活性
N-benzyl-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C₁₅H₁₅ClN₂S₂
- Molecular Weight : 322.9 g/mol
- CAS Number : 2034393-80-9
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds containing thiazole moieties often exhibit significant anticancer and antimicrobial activities. The thiazole ring is essential for cytotoxic effects, as evidenced by structure-activity relationship (SAR) studies which highlight the importance of substituents on the thiazole scaffold.
Antitumor Activity
Recent studies have demonstrated that thiazole derivatives, including this compound, may possess potent antitumor properties. For instance:
-
Cell Line Studies :
- The compound has shown inhibitory effects on various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116).
- IC₅₀ values for related thiazole compounds have been reported in the range of 1.61 to 1.98 µg/mL against specific cell lines, indicating a strong potential for anticancer applications .
- Mechanism Insights :
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties:
-
Bacterial Inhibition :
- Compounds structurally related to this compound have exhibited activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
- Comparative studies show that some derivatives outperform standard antibiotics like ampicillin and norfloxacin in inhibiting bacterial growth .
- Mechanistic Studies :
Structure–Activity Relationship (SAR)
The SAR analysis of thiazole-based compounds emphasizes several key factors influencing their biological activity:
| Substituent Position | Effect on Activity |
|---|---|
| 2-position | Essential for interaction with targets |
| 4-position | Methyl groups enhance cytotoxicity |
| Presence of electron-withdrawing groups | Increases antiproliferative activity |
Case Studies and Research Findings
- In Vivo Studies :
- Animal models have been utilized to evaluate the antitumor efficacy of thiazole derivatives. Results indicate significant tumor reduction in treated groups compared to controls.
- Clinical Relevance :
- Ongoing clinical trials are exploring the use of thiazole derivatives in combination therapies for enhanced efficacy against resistant cancer strains.
特性
IUPAC Name |
N-benzyl-4-(thiophen-3-ylmethyl)-1,3-thiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S2.ClH/c1-2-4-12(5-3-1)9-16-15-17-14(11-19-15)8-13-6-7-18-10-13;/h1-7,10-11H,8-9H2,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPUKXRVGGTWCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=CS2)CC3=CSC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














